tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride: is an organic compound with the molecular formula C12H23ClN2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride typically involves the nucleophilic substitution reaction of cyclohexanone with tert-butyl carbamate. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted diazaspiro compounds.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It serves as a model compound for investigating the binding affinities and specificities of various biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, coatings, and plastic additives. It is also employed as a reagent in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
- tert-Butyl 4,7-diazaspiro[4.4]nonane-4-carboxylate
- tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate
Comparison: tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and binding affinities, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-8-4-5-12(14)6-7-13-9-12;/h13H,4-9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEAIAHAYCGQQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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